7-Bromo-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one
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Overview
Description
Preparation Methods
The synthesis of 7-Bromo-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one typically involves the condensation of a substituted salicylhydroxamic acid with acrolein. The reaction is carried out in a medium such as acetic acid or ethanol in the presence of hydrogen halide at temperatures ranging from 20°C to 70°C . The intermediate compound formed is then cyclized under basic conditions using organic or inorganic bases in the appropriate solvent .
Chemical Reactions Analysis
7-Bromo-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Bromo-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds to 7-Bromo-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one include:
7-Chloro-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one: Known for its anti-inflammatory properties.
7-Fluoro-3,3a-dihydro-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one: Exhibits similar pharmacological effects but with different potency.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity.
Properties
CAS No. |
63482-65-5 |
---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
7-bromo-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(13)12-9(15-8)3-4-14-12/h1-2,5,9H,3-4H2 |
InChI Key |
NZKMZUUYZLZZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CON2C1OC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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